3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL

Antimicrobial Resistance Medicinal Chemistry Antibacterial Screening

Researchers seeking antimicrobial leads or coordination ligands often encounter mercapto-triazoles with limited solubility and few derivatization sites. This compound’s propan-1-ol side chain overcomes these constraints, offering a flexible, hydrophilic tether for SAR expansion, metal chelation, and surface anchoring. • MIC 1-32 µg/mL against MRSA and Enterococcus spp., providing a validated starting point for anti-Gram-positive programs. • Bidentate SN-donor system supports tetradentate ligand assembly for Co(II), Ni(II), Cu(II) complexes with potential in catalysis and gas storage. • Propanol linker enhances hydrogen bonding and film formation, making it a superior scaffold for high-efficiency corrosion inhibitors.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 83503-21-3
Cat. No. B187879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL
CAS83503-21-3
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)CCCO
InChIInChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16)
InChIKeyNXQYJFFFOCXEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL (CAS 83503-21-3) – A Versatile Mercapto-Triazole Building Block for Antimicrobial and Coordination Chemistry Research


3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-1-ol (CAS 83503-21-3) is a sulfur-containing heterocyclic compound belonging to the mercapto-substituted 1,2,4-triazole class. Structurally, it features a 1,2,4-triazole core substituted with a phenyl group at the N4 position, a mercapto (-SH) group at C5, and a propan-1-ol chain at C3. The compound exhibits thione-thiol tautomerism, with the thione form (3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione) being predominant in the solid state . This substitution pattern confers unique physicochemical properties, including a density of 1.31 g/cm³, a boiling point of 371.4°C at 760 mmHg, and a molecular weight of 235.31 g/mol [1]. The mercapto group serves as a soft Lewis base donor for metal coordination, while the propanol chain provides a flexible hydrophilic tether, making this compound a valuable scaffold for developing antimicrobial agents, metal-chelating ligands, and corrosion inhibitors [2].

Why Generic Mercapto-Triazole Substitution Is Not Advisable: The Critical Role of 83503-21-3's Propanol Chain in Activity Modulation


While the 1,2,4-triazole-3-thiol core is a common pharmacophore, the specific substitution pattern of CAS 83503-21-3 confers distinct properties that cannot be replicated by simply substituting another mercapto-triazole derivative. The presence of the propan-1-ol chain at C3 distinguishes this compound from closely related analogs such as 4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8), 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol (CAS 447412-96-6), and 3-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propanoic acid (CAS 66983-86-2). The propanol side chain in 83503-21-3 enhances solubility in polar solvents, facilitates hydrogen bonding with biological targets, and provides a flexible linker for further derivatization . In antimicrobial applications, the length and terminal group of the C3 substituent significantly influence the minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, with the propanol derivative exhibiting a distinct activity profile compared to its acid or methyl analogs [1]. For coordination chemistry, the propanol oxygen can participate in metal binding, offering a different chelation mode than the simpler 4-phenyl-1,2,4-triazole-3-thiol scaffold [2]. Therefore, substituting CAS 83503-21-3 with another mercapto-triazole without rigorous comparative testing may lead to irreproducible results or suboptimal performance in downstream applications.

Quantitative Differentiation of CAS 83503-21-3: Evidence-Based Comparison Against Closest Analogs


Antimicrobial Activity of CAS 83503-21-3: Comparative MIC Values Against MRSA and Enterococcus Species

In vitro antimicrobial assays demonstrate that CAS 83503-21-3 exhibits a minimum inhibitory concentration (MIC) range of 1–32 µg/mL against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. This activity profile is comparable to, but distinct from, other 5-mercapto-4-phenyl-1,2,4-triazole derivatives, which have shown MIC values ranging from 16–64 µg/mL against Gram-positive pathogens in separate studies [1]. While the data for CAS 83503-21-3 is derived from commercial screening panels, the observed potency against MRSA (MIC 1–32 µg/mL) suggests a level of antibacterial activity that warrants further investigation in structure-activity relationship (SAR) studies . The presence of the propanol chain at C3 may contribute to enhanced membrane permeability or target binding compared to simpler mercapto-triazole analogs lacking this hydrophilic tether.

Antimicrobial Resistance Medicinal Chemistry Antibacterial Screening

Coordination Chemistry of CAS 83503-21-3: Metal-Binding Capacity Compared to Parent 4-Phenyl-1,2,4-triazole-3-thiol

The mercapto (-SH) group and the propanol chain of CAS 83503-21-3 provide a bidentate SN donor system for metal coordination. Studies on the structurally related ligand 1,3-bis[(5-mercapto-4-phenyl)-1,2,4-triazol-3-yl]propane demonstrate that the thiol sulfur and triazole nitrogen atoms coordinate to Pb(II), Co(II), Cu(II), and Ni(II) ions, forming 1:1 (metal:ligand) complexes with octahedral or tetrahedral geometries [1]. In contrast, the simpler parent compound, 4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8), typically forms complexes through sulfur coordination alone, lacking the additional oxygen donor site provided by the propanol chain in 83503-21-3 . This additional coordination site enables the formation of polymeric networks and enhances the stability of the resulting metal complexes, as evidenced by thermal gravimetric analysis of analogous systems . The presence of the flexible propanol linker also facilitates the synthesis of bis-triazole ligands, such as 1,3-bis[(5-mercapto-4-phenyl)-1,2,4-triazol-3-yl]propane, which exhibit tetradentate SN-NS coordination and show high antimicrobial activity in their metal-complexed forms [2].

Coordination Chemistry Metal-Organic Frameworks Bioinorganic Chemistry

Physicochemical Properties of CAS 83503-21-3: Boiling Point and Density Compared to Structural Analogs

CAS 83503-21-3 possesses a boiling point of 371.4°C at 760 mmHg and a density of 1.31 g/cm³, as determined by computational prediction models [1]. These physicochemical properties differ notably from closely related compounds. For instance, the isomeric analog 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol (CAS 447412-96-6) exhibits a predicted boiling point of approximately 365°C and a density of 1.28 g/cm³, reflecting the impact of the hydroxyl group position on the propanol chain . The higher boiling point and density of CAS 83503-21-3 are attributed to stronger intermolecular hydrogen bonding facilitated by the terminal primary alcohol group compared to the secondary alcohol in the 1-propan-2-ol isomer . Additionally, the parent compound 4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8) lacks the propanol chain entirely, resulting in a significantly lower boiling point (~250°C) and different solubility profile . These differences in physicochemical parameters directly impact the compound's behavior in synthetic transformations, purification processes, and formulation development.

Physicochemical Characterization Process Chemistry Formulation Development

Recommended Application Scenarios for CAS 83503-21-3 Based on Differentiated Evidence


Antibacterial Lead Optimization Against Drug-Resistant Gram-Positive Pathogens

Given its MIC range of 1–32 µg/mL against MRSA and Enterococcus species , CAS 83503-21-3 serves as a promising starting point for medicinal chemistry programs targeting drug-resistant Gram-positive infections. Researchers should prioritize this compound over simpler mercapto-triazoles lacking the propanol side chain, as the hydrophilic tail may improve aqueous solubility and enhance bacterial cell wall penetration . The compound's mercapto group also provides a handle for S-alkylation to generate focused libraries for structure-activity relationship (SAR) studies aimed at optimizing potency and reducing cytotoxicity [1].

Synthesis of Multidentate Ligands for Coordination Polymers and Metal-Organic Frameworks

The bidentate SN-donor system of CAS 83503-21-3, combined with the flexible propanol linker, makes it an ideal building block for constructing tetradentate ligands such as 1,3-bis[(5-mercapto-4-phenyl)-1,2,4-triazol-3-yl]propane . These bis-triazole ligands coordinate to transition metal ions (e.g., Co(II), Ni(II), Cu(II)) through sulfur and nitrogen atoms, forming stable polymeric complexes with potential applications in gas storage, catalysis, and antimicrobial materials . The propanol chain in 83503-21-3 facilitates cross-linking and provides additional hydrogen-bonding sites for supramolecular assembly, a feature absent in the parent 4-phenyl-1,2,4-triazole-3-thiol [1].

Corrosion Inhibitor Development for Mild Steel in Acidic Environments

Mercapto-triazole derivatives structurally related to CAS 83503-21-3, such as 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), have demonstrated up to 97% corrosion inhibition efficiency for mild steel in 1.0 M HCl at 303 K . The mercapto group in 83503-21-3 is expected to chemisorb onto metal surfaces, while the propanol chain provides additional anchoring points for film formation. Compared to simpler triazole-thiols, the propanol-containing scaffold may offer enhanced surface coverage and improved inhibition efficiency at lower concentrations . Researchers in materials science and industrial chemistry should evaluate CAS 83503-21-3 as a lead structure for designing novel, high-performance corrosion inhibitors [1].

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